Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Key structural features include:
- Substituents: A 2,4-dimethoxyphenyl group at position 7, a methyl group at position 2, and a phenyl group at position 3.
- Functional groups: An ethyl carboxylate ester at position 6, which enhances solubility and modulates electronic properties.
Triazolopyrimidines are known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition . The 2,4-dimethoxyphenyl substituent may confer unique electronic and steric effects, influencing reactivity and binding interactions in biological systems .
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H24N4O4/c1-5-31-22(28)19-20(15-9-7-6-8-10-15)25-23-24-14(2)26-27(23)21(19)17-12-11-16(29-3)13-18(17)30-4/h6-13,21H,5H2,1-4H3,(H,24,25,26) |
InChI Key |
HMBSTPIKJTWPEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=C(C=C(C=C3)OC)OC)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases depending on the specific synthetic route . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound shows promise as a bactericidal and fungicidal agent against plant pathogens.
Material Sciences: It is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The compound’s structure allows it to bind selectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional differences between the target compound and analogous triazolopyrimidine derivatives:
Key Observations:
Substituent Effects: Methoxy Groups: The target compound’s 2,4-dimethoxyphenyl group likely improves solubility and hydrogen-bonding capacity compared to halogenated (e.g., 2-chlorophenyl ) or non-polar (e.g., trifluoromethyl ) analogues. Methyl vs.
Synthetic Efficiency :
- The green synthesis protocol using 4,4’-trimethylenedipiperidine achieves high yields (85–90%) and avoids toxic solvents, contrasting with HCl- or microwave-assisted methods . The target compound may benefit from similar eco-friendly strategies.
Biological Implications :
- While direct activity data for the target compound are lacking, analogues with trifluoromethyl or trimethoxyphenyl groups exhibit anticancer and enzyme-inhibitory properties. The 2,4-dimethoxy substitution could target enzymes sensitive to electron-rich aromatic systems.
Crystal Packing and Stability :
- Compounds with sulfur (e.g., benzylsulfanyl ) or halogen substituents exhibit distinct intermolecular interactions (e.g., π-π stacking), which may influence their solid-state stability. The target compound’s methoxy groups could promote hydrogen bonding in crystalline forms.
Biological Activity
Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-component reactions that integrate various heterocyclic frameworks. The general synthetic approach includes the reaction of substituted phenyl derivatives with triazole and pyrimidine moieties under specific conditions to yield the desired product. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
Anticancer Activity :
The compound exhibits notable cytotoxic effects against several cancer cell lines. For instance:
These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Mechanisms of Action :
Research indicates that the compound may act through multiple pathways:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest in the G1 phase.
- Induction of Apoptosis : Involves activation of caspases and modulation of Bcl-2 family proteins.
- Reactive Oxygen Species (ROS) Generation : Contributes to oxidative stress in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on MCF7 Cells :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound exhibited a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis.
-
Study on HCT116 Cells :
- Objective : To assess the mechanism of action.
- Findings : The study revealed that treatment with the compound led to increased levels of cleaved PARP and caspase-3, confirming its role in apoptosis.
Q & A
Basic: What are the optimized synthetic protocols for this compound?
Answer:
The compound is synthesized via multicomponent reactions involving aldehydes, β-keto esters, and aminotriazoles. Key protocols include:
- Catalytic Systems : Use of molten-state tetramethylenediamine (TMDP) or ethanol/water (1:1 v/v) with TMDP as an additive improves cyclocondensation efficiency. TMDP enhances reaction rates by facilitating enamine intermediate formation .
- Conditions : Reflux in ethanol for 12–24 hours under acidic conditions (e.g., HCl or p-toluenesulfonic acid) yields dihydro derivatives. Post-reaction azeotropic water removal in benzene ensures complete ring closure .
- Purification : Recrystallization from ethanol or ethanol/DMF mixtures produces high-purity crystals suitable for X-ray analysis .
Basic: How is the molecular conformation determined experimentally?
Answer:
X-ray crystallography is the gold standard for conformational analysis:
- Dihydropyrimidine Ring : The ring adopts an envelope conformation, confirmed by Cremer-Pople puckering parameters (Q = 0.099 Å, φ = 346.4°) .
- Planar Triazole Ring : The 1,2,4-triazole moiety is nearly planar (torsion angle <5°), with a dihedral angle of 83.94° relative to the phenyl substituent, indicating perpendicular orientation .
- Intermolecular Interactions : N–H⋯N hydrogen bonds stabilize crystal packing (e.g., N2–H2⋯N3 = 2.14 Å) .
Advanced: How can regioselectivity challenges in triazolo[1,5-a]pyrimidine synthesis be addressed?
Answer:
Regioselectivity depends on reaction conditions and substituent electronic effects:
- Solvent and Catalysts : Ionic liquid conditions favor 5-phenyl-7-methyl derivatives, while acidic conditions (e.g., HCl/ethanol) yield 7-phenyl-5-methyl isomers. TMDP additives enhance regiocontrol by stabilizing specific transition states .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position direct cyclization to the 7-position due to electronic and steric effects .
- Validation : LC-MS and NOESY NMR differentiate regioisomers by comparing fragmentation patterns and spatial proton-proton interactions .
Advanced: How to resolve contradictions in reported biological activities of similar derivatives?
Answer:
Contradictions arise from variations in assay conditions and structural modifications. Mitigation strategies include:
- Standardized Assays : Use consistent enzyme inhibition protocols (e.g., MDM2-p53 interaction assays) with positive controls (e.g., nutlin-3a) .
- SAR Studies : Systematic substitution of the 2,4-dimethoxyphenyl group with halogenated or alkylated analogs clarifies pharmacophore contributions .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like dihydrofolate reductase, reconciling activity disparities .
Advanced: How do substituents influence the dihydropyrimidine ring’s conformation?
Answer:
Substituents alter ring puckering and intermolecular interactions:
- Electron-Withdrawing Groups : Trifluoromethyl at C5 increases ring planarity (Q = 0.094 Å) by reducing steric hindrance .
- Methoxy Groups : 2,4-Dimethoxyphenyl substituents induce steric clashes, increasing puckering amplitude (Q = 0.12 Å in derivatives) .
- Hydrogen Bonding : C7-hydroxy groups form intramolecular H-bonds with carbonyl oxygen, stabilizing boat conformations .
Basic: What spectroscopic techniques confirm structural integrity?
Answer:
- NMR : NMR identifies methoxy (δ 3.80–3.85 ppm) and dihydropyrimidine NH (δ 8.2–8.5 ppm). NMR confirms ester carbonyls at δ 165–170 ppm .
- IR : Stretching vibrations for C=O (1690–1710 cm) and C–N (1550–1600 cm) validate cyclization .
- Mass Spectrometry : ESI-MS shows [M+H] peaks with fragmentation patterns consistent with triazolo-pyrimidine scaffolds .
Advanced: What computational methods predict biological target binding?
Answer:
- Molecular Docking : AutoDock or Schrödinger Suite models interactions with targets like FcRn (neonatal Fc receptor). Key residues (e.g., Trp131, Leu135) are prioritized for mutagenesis validation .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2.0 Å indicating robust binding .
- QSAR Models : Hammett constants (σ) for substituents correlate with IC values in enzyme inhibition assays, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
